(S)-(+)-Glycidyl butyrate
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern chemistry, focusing on the creation of molecules with a specific spatial arrangement, a property known as chirality. Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in these synthetic processes. ardena.com The use of such blocks is an efficient strategy for introducing a desired stereochemistry into a target molecule. rroij.com
Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in the pharmaceutical and agrochemical sectors. wikipedia.orgchiralpedia.comnumberanalytics.com The biological systems in the human body and in nature are themselves chiral, meaning they often interact differently with each enantiomer of a chiral compound. ardena.comwikipedia.org
In pharmaceuticals, one enantiomer of a drug may produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. wikipedia.orgnumberanalytics.com Therefore, developing drugs as single enantiomers can lead to more effective treatments. rroij.comwikipedia.org The use of enantiopure drugs is a common practice in the pharmaceutical industry to ensure safety and efficacy. ardena.com
Similarly, in the agrochemical industry, the desired pesticidal or herbicidal activity often resides in only one enantiomer. chiralpedia.commusechem.com Using a single, active enantiomer allows for lower application rates, reducing the chemical load on the environment and minimizing harm to non-target organisms. chiralpedia.commusechem.comnih.gov This shift towards single-enantiomer agrochemicals represents a move towards more precise and sustainable agricultural practices. chiralpedia.comacs.org
Table 1: Rationale for Enantiopure Compounds in Industry
| Industry | Reason for Using Enantiopure Compounds | Example |
|---|---|---|
| Pharmaceutical | One enantiomer has the desired therapeutic effect, while the other may be inactive or harmful. wikipedia.orgnumberanalytics.com | The L-Dopa enantiomer is used for Parkinson's treatment; the D-Dopa form is toxic. wikipedia.org |
| Agrochemical | One enantiomer is significantly more effective as a pesticide or herbicide, allowing for reduced application rates and environmental impact. chiralpedia.comnih.gov | The R-form of the fungicide metalaxyl (B1676325) is up to 1,000 times more effective than its mirror image. chiralpedia.com |
(S)-(+)-Glycidyl butyrate (B1204436) serves as a versatile chiral intermediate in organic synthesis. cymitquimica.comchemimpex.com Its structure contains a defined stereocenter, making it a valuable starting point for constructing more complex chiral molecules. Chemists utilize it to introduce the specific (S)-configuration into a target product. It is recognized as a key building block in the synthesis of various biologically active compounds. researchgate.net For example, it is a precursor in the synthesis of (R)-argentilactone, a compound with cytotoxic activity against certain cancer cells. researchgate.net The enzymatic resolution of racemic glycidyl (B131873) butyrate is a well-established method for producing both (S)- and (R)-enantiomers, which are attractive intermediates for various products, including beta-blockers. chiralvision.nl
Overview of Glycidyl Esters in Organic Synthesis
Glycidyl esters are a class of organic compounds that feature a glycidyl group attached to a carboxylate. ontosight.ai They are valuable intermediates in synthesis due to the presence of a reactive epoxide ring. cymitquimica.comontosight.ai The synthesis of glycidyl esters can be achieved by reacting the salt of a carboxylic acid with epichlorohydrin. google.com
The key to the utility of glycidyl esters lies in the reactivity of the oxirane (epoxide) ring. This three-membered ring is strained and susceptible to ring-opening reactions when attacked by nucleophiles. cymitquimica.comresearchgate.net This reaction is fundamental to its role in synthesis. The attack can proceed via an SN2 mechanism, which allows for precise control over the stereochemistry of the product. researchgate.net The stereoselective nature of this ring-opening is crucial for maintaining chiral integrity during a synthesis. rsc.org The reaction can be catalyzed by various substances, including amines, to improve efficiency. researchgate.netacs.org
Table 2: Properties of (S)-(+)-Glycidyl butyrate
| Property | Value |
|---|---|
| CAS Number | 65031-96-1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 90°C (at 19 mmHg) |
| Optical Activity [α] | +31° (neat) |
Data sourced from cymitquimica.comchemdad.com
Glycidyl esters are important precursors for a variety of biologically active compounds. rsc.orggoogle.com Their ability to undergo controlled ring-opening reactions makes them suitable for building the complex molecular architectures found in many natural products and pharmaceuticals. espublisher.com For instance, (R)-Glycidyl butyrate, the enantiomer of the subject compound, is a known precursor in the synthesis of the antibiotic Linezolid. The general class of glycidyl compounds is considered industrially valuable as intermediates for synthesizing substances with biological functions. google.com Furthermore, research has explored the creation of oligoesters from glycidyl ester derivatives to develop materials with covalently linked bioactive moieties, such as antioxidants. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426451 | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65031-96-1 | |
| Record name | (+)-Glycidyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S + Glycidyl Butyrate
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the principles of chemical synthesis with the high selectivity of biological catalysts, such as enzymes. This hybrid approach allows for the efficient production of enantiomerically pure compounds like (S)-(+)-Glycidyl butyrate (B1204436). The core of this methodology lies in the enzymatic resolution of a racemic mixture, where an enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted and thus separated.
The kinetic resolution of racemic glycidyl (B131873) butyrate using lipases is a widely employed method for the production of (S)-(+)-Glycidyl butyrate. Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of triglycerides and can also be used for esterification and transesterification reactions. Their utility in organic synthesis stems from their broad substrate specificity and, crucially, their enantioselectivity. In the context of racemic glycidyl butyrate, lipases can selectively hydrolyze the (R)-enantiomer, leaving the desired this compound enriched in the reaction mixture.
Porcine Pancreatic Lipase (B570770) (PPL) is a well-established biocatalyst used in the kinetic resolution of various racemic compounds. In the case of glycidyl butyrate, PPL has demonstrated its utility in enantioselective acylation and hydrolysis reactions. For instance, the acylation of (±)-2,3-epoxy-1-tridecanol with acetic anhydride in diisopropyl ether catalyzed by PPL resulted in the unreacted (2R, 3S)-2,3-epoxy-1-tridecanol with an optical purity of over 99% enantiomeric excess (e.e.). nih.gov While not directly acting on glycidyl butyrate, this exemplifies the enantioselective potential of PPL for similar epoxide-containing substrates. The catalytic performance of PPL can be further enhanced through chemical modification with substances like hydrophobic proline ionic liquids, which has been shown to improve its activity and stability. njtech.edu.cn The purification of PPL from crude sources is also a critical step to ensure high catalytic efficiency, with methods like aqueous two-phase systems being effectively employed. nih.gov
Table 1: Performance of Porcine Pancreatic Lipase (PPL) in Kinetic Resolution
| Substrate | Reaction Type | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| (±)-2,3-epoxy-1-tridecanol | Acylation | Acetic anhydride | Diisopropyl ether | ~50 | >99 (for remaining substrate) | nih.gov |
| Racemic 1,2-diols | Acylation | - | Toluene | ~50 | Moderate (E=13) | nih.gov |
Candida antarctica Lipase B (CAL-B) is one of the most widely used and efficient biocatalysts in organic synthesis due to its high activity, stability, and broad substrate specificity. sigmaaldrich.com It exhibits remarkable enantioselectivity towards a variety of substrates, including secondary alcohols. nih.govnih.gov In the context of glycidyl butyrate, CAL-B has been utilized for the enzymatic hydrolytic resolution of the racemic mixture. Interestingly, CAL-B displays a significant enantioselectivity towards the (R)-isomer, which is in contrast to the preference of many other lipases. researchgate.net This characteristic is particularly valuable for the production of enantioenriched (S)-glycidyl butyrate. researchgate.net The enantioselectivity and activity of CAL-B can be dramatically increased by the addition of a non-reactive organic base, such as triethylamine, to the reaction system in organic solvents.
Table 2: Enantioselective Resolution of (±)-Glycidyl Butyrate using Candida antarctica Lipase B (CAL-B)
| Immobilization/Form | Reaction Conditions | Conversion (%) | Enantiomeric Excess (e.e.) of (S)-Glycidyl Butyrate (%) | Reference |
|---|---|---|---|---|
| Immobilized on polyethylenimine-coated support | pH 7, 25°C, 10% dioxane | 64 | >90 | researchgate.net |
Lipases from Rhizopus species, such as Rhizopus oryzae, are known for their catalytic versatility, including high enantioselectivity and stability in organic media. mdpi.comencyclopedia.pub These lipases have been successfully employed in the enzymatic resolution of racemic compounds. For instance, the proenzyme of Rhizopus oryzae lipase (proROL) has been used for the enzymatic resolution of (R)-glycidyl butyrate. mdpi.comencyclopedia.pub The immobilization of Rhizopus oryzae lipase as cross-linked enzyme aggregates (CLEAs) has been shown to enhance its enantioselectivity. researchgate.netnih.gov Specifically, ROL CLEA displayed a five-fold higher enantioselectivity for the hydrolysis of (R,S)-1-phenylethyl acetate (B1210297) compared to the free enzyme. researchgate.netnih.gov This suggests that immobilized Rhizopus lipases are promising catalysts for the enantioselective hydrolysis of racemic glycidyl butyrate.
Table 3: Performance of Rhizopus oryzae Lipase (ROL) in Enantioselective Reactions
| Form | Reaction | Substrate | Improvement in Enantioselectivity (E) | Reference |
|---|---|---|---|---|
| Cross-linked enzyme aggregate (CLEA) | Hydrolysis | (R,S)-1-phenylethyl acetate | 5-fold higher than free enzyme | researchgate.netnih.gov |
| Cross-linked enzyme aggregate (CLEA) | Transesterification | (R,S)-1-phenylethanol | 1.5-fold higher than free enzyme | researchgate.netnih.gov |
Immobilization is a key strategy to enhance the stability, reusability, and in many cases, the catalytic properties of lipases. mdpi.com The choice of support and immobilization method can significantly influence the enzyme's performance. mdpi.com For instance, immobilizing lipases on hydrophobic supports via interfacial adsorption at low ionic strength can lead to hyper-activation of the enzymes by fixing their open conformation. researchgate.netnih.gov This can result in activity improvements of up to 20-fold. researchgate.netnih.gov
Different immobilization techniques can also modulate the enantioselectivity of lipases. researchgate.net The same lipase immobilized on different supports can exhibit varied enantioselectivities, and in some cases, even an inversion of enantiopreference. researchgate.net For the resolution of (±)-glycidyl butyrate, the immobilization of Candida antarctica lipase B (CAL-B) on a support coated with polyethylenimine has been shown to be effective in obtaining highly pure (S)-glycidyl butyrate. researchgate.net Similarly, the immobilization of Rhizopus oryzae lipase as cross-linked enzyme aggregates (CLEAs) has been demonstrated to enhance its enantioselectivity in kinetic resolution reactions. researchgate.netnih.gov
Table 4: Examples of Immobilization Techniques and Their Effects on Lipase Properties
| Lipase | Immobilization Method/Support | Observed Effect | Reference |
|---|---|---|---|
| Various Lipases | Hydrophobic supports (interfacial adsorption) | Hyper-activation (up to 20-fold activity increase) | researchgate.netnih.gov |
| Candida antarctica Lipase B (CAL-B) | Support coated with polyethylenimine | Production of high purity (S)-glycidyl butyrate (e.e. >90%) | researchgate.net |
| Rhizopus oryzae Lipase (ROL) | Cross-linked enzyme aggregates (CLEAs) | Enhanced enantioselectivity (up to 5-fold) | researchgate.netnih.gov |
| Porcine Pancreatic Lipase (PPL) | Adsorption on PEI-coated support followed by glutaraldehyde treatment | 10-fold increase in enantioselectivity (E value from 6 to 61) | researchgate.net |
The enantioselectivity and activity of lipases in the resolution of racemic glycidyl butyrate are highly dependent on various reaction parameters, including temperature, pH, solvent, and substrate concentration. Optimizing these parameters is crucial for achieving high conversion rates and enantiomeric excess.
For example, in the enantioselective hydrolysis of racemic glycidyl butyrate by a lipase from Bacillus subtilis, the use of 1,4-dioxane as a co-solvent and a lower reaction temperature of 5°C resulted in higher enantioselectivity. researchgate.net In another study, the optimal conditions for the resolution of a different substrate using a lipase from Aspergillus niger were found to be a pH of 5.5 and a temperature of 60°C. researchgate.net
The choice of solvent can also play a critical role. For the kinetic resolution of tertiary benzyl bicyclic alcohols, isooctane was found to be a suitable solvent, leading to high conversion and low side product formation. scielo.br Furthermore, increasing the enzyme-to-substrate ratio can significantly increase the reaction rate without compromising selectivity. scielo.br The addition of non-reactive organic bases to the reaction medium has also been shown to dramatically increase both the enantioselectivity and catalytic activity of CAL-B in organic solvents.
Table 5: Influence of Reaction Parameters on Lipase-Catalyzed Resolutions
| Lipase | Substrate | Parameter Varied | Optimal Condition | Effect | Reference |
|---|---|---|---|---|---|
| Bacillus subtilis lipase | Racemic glycidyl butyrate | Co-solvent, Temperature | 1,4-dioxane (18% v/v), 5°C | Higher enantioselectivity | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | - | Additive in organic solvent | Triethylamine | Increased enantioselectivity and activity | |
| Pseudomonas cepacia lipase | Tertiary benzyl bicyclic alcohols | Solvent | Isooctane | High conversion, low side products | scielo.br |
| Pseudomonas cepacia lipase | Tertiary benzyl bicyclic alcohols | Enzyme/Substrate ratio | 2:1 (m/m) | ~5-fold increase in reaction rate | scielo.br |
Effects of Reaction Parameters on Enzymatic Enantioselectivity and Activity
Two-Step Enzymatic Resolution Processes
Two-step enzymatic resolutions are powerful strategies for obtaining both enantiomers of a chiral compound in high purity. For glycidyl butyrate, this can involve the hydrolytic resolution of the racemic ester. In one such process, the lipase B from Candida antarctica (CALB) is used, which exhibits a significant enantioselectivity for hydrolyzing the (R)-isomer of glycidyl butyrate researchgate.net. This is in contrast to many other lipases that preferentially act on the (S)-isomer.
The process involves allowing the lipase to hydrolyze the racemic (±)-glycidyl butyrate. The enzyme selectively converts (R)-glycidyl butyrate to (R)-glycidol and butyric acid, leaving the desired (S)-glycidyl butyrate unreacted in the mixture. By carefully stopping the reaction at an appropriate conversion level (e.g., around 64%), the remaining (S)-glycidyl butyrate can be recovered with high enantiomeric excess (>90%) researchgate.net. The (R)-glycidol produced can also be separated and utilized, making the process highly efficient. A similar strategy is employed for other chiral esters, where an initial acetylation is followed by a selective alcoholysis step, using the same enzyme for both reactions researchgate.netsemanticscholar.org.
Enzymatic Transesterification of Glycidol (B123203) with Vinyl Butyrate
Enzymatic transesterification (or alcoholysis) is another effective method for synthesizing this compound. This approach involves the reaction of racemic glycidol with an acyl donor, typically an activated ester like vinyl butyrate. Lipases catalyze the transfer of the butyryl group from vinyl butyrate to the hydroxyl group of glycidol.
The key advantage of using a vinyl ester as the acyl donor is that the reaction is rendered essentially irreversible. The co-product of the reaction is vinyl alcohol, which is unstable and immediately tautomerizes to acetaldehyde. This constant removal of a product from the reaction equilibrium drives the synthesis towards completion. This strategy is widely used for various lipase-catalyzed kinetic resolutions researchgate.net. The lipase, exhibiting its inherent enantioselectivity, will preferentially acylate (S)-glycidol, resulting in the formation of this compound and leaving behind unreacted (R)-glycidol. This method avoids the production of water, which can complicate esterification reactions by promoting hydrolysis.
Chemical Synthesis Routes for this compound
Chemical synthesis offers precise control over the stereochemistry of the final product through the use of chiral precursors and optimized reaction pathways.
The use of starting materials that already possess the desired stereochemistry is a common and effective strategy for producing optically active compounds like this compound.
A well-established method for synthesizing this compound begins with the chiral precursor (R)-3-chloro-1,2-propanediol. This process typically involves a two-step, one-pot reaction.
First, (R)-3-chloro-1,2-propanediol undergoes an intramolecular cyclization reaction under basic conditions to form the intermediate, (S)-(+)-glycidol. This is achieved by treating a solution of (R)-3-chloro-1,2-propanediol in a suitable solvent, such as dichloromethane, with a phosphate salt like tribasic potassium phosphate. The mixture is refluxed to drive the formation of the epoxide ring of glycidol.
Alternatively, this compound can be synthesized directly from (R)-(+)-Glycidol and butyryl chloride. In this approach, (R)-(+)-Glycidol is reacted with butyryl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature. This esterification reaction directly attaches the butyryl group to the glycidol backbone, yielding the desired product. This method is essentially the second stage of the process starting from (R)-3-chloro-1,2-propanediol, but can be performed with isolated (R)-(+)-Glycidol.
Table 1: Synthesis of this compound from Chiral Precursors
| Starting Material | Reagents | Key Conditions | Yield | Purity |
|---|---|---|---|---|
| (R)-3-chloro-1,2-propanediol | 1. K₃PO₄ 2. Butyryl chloride, Triethylamine | Dichloromethane, Reflux then 0-20°C | 93.1% | 99.4% chemical purity, 99.4% ee optical purity |
The synthesis of glycidyl butyrate fundamentally relies on nucleophilic substitution reactions. In this type of reaction, a nucleophile, which is an electron-rich species, attacks an electrophilic (electron-poor) center and replaces a leaving group.
In the context of glycidyl butyrate synthesis from (R)-(+)-Glycidol and butyryl chloride, the oxygen atom of the primary alcohol in glycidol acts as the nucleophile. It attacks the electrophilic carbonyl carbon of butyryl chloride. The chloride ion is the leaving group. This reaction is a nucleophilic acyl substitution.
When starting from epichlorohydrin and a butyrate salt (a method to produce the racemic mixture), the butyrate anion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring or the carbon bearing the chlorine. These reactions generally proceed via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted, single-step mechanism results in an inversion of the stereochemical configuration at the reaction center. The efficiency of this substitution is dependent on several factors, including the strength of the nucleophile, the nature of the substrate, the stability of the leaving group, and the solvent used.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and economical. Key parameters that are often adjusted include solvent choice and reaction temperature.
The choice of solvent can significantly influence the reaction rate and outcome. For the synthesis of this compound from (R)-3-chloro-1,2-propanediol, dichloromethane is commonly used as the solvent. This non-polar, aprotic solvent is effective for dissolving the organic reactants while facilitating the separation of aqueous byproducts during
Optimization of Reaction Conditions in Chemical Synthesis
Role of Bases and Catalysts
The synthesis of glycidyl butyrate often involves carefully selected bases and catalysts to facilitate the desired chemical transformations, ensuring high yield and optical purity. In the synthesis of (R)-Glycidyl butyrate from (S)-epichlorohydrin and n-butyric acid, chromium salts such as chromium chloride, chromium acetate, or chromium sulfate act as catalysts. google.com These catalysts are crucial for the initial reaction where the epoxide ring of (S)-epichlorohydrin is opened by n-butyric acid. google.comgoogle.com
Following the formation of the intermediate, (S)-3-chloro-2-hydroxypropyl butyrate, a base is employed to induce ring closure to form the final glycidyl butyrate product. google.comgoogle.com Common bases used for this purpose include carbonates like potassium carbonate or sodium carbonate. google.com The reaction involves an intramolecular nucleophilic substitution where the hydroxyl group, deprotonated by the base, displaces the chloride ion, forming the epoxide ring. The choice of base can influence the reaction's efficiency and conditions. For example, refluxing with potassium carbonate or sodium carbonate in a solvent like acetone for 10 to 12 hours is a described method. google.com
Other synthetic routes employ different combinations of bases and catalysts. For instance, the synthesis of (R)-glycidyl butyrate can be achieved from (S)-3-Chloro-1,2-propanediol. chemicalbook.com In one such procedure, potassium phosphate tribasic is used, followed by the addition of triethylamine and butyryl chloride. chemicalbook.com Another variation uses triethylamine and 4-(dimethylamino)pyridine (DMAP) as a catalyst with butanoic acid anhydride. chemicalbook.com In a different approach, a strong base like potassium tert-butoxide is used to deprotonate the hydroxyl group of (S)-3-Chloro-1,2-propanediol 1-(n-butyrate), leading to the formation of the epoxide ring. chemicalbook.com
The selection of the base and catalyst system is critical for optimizing the reaction conditions, minimizing side reactions, and achieving a high yield of the desired enantiomerically pure product.
Table 1: Examples of Bases and Catalysts in Glycidyl Butyrate Synthesis
| Starting Material | Catalyst | Base | Product | Reference |
|---|---|---|---|---|
| (S)-epichlorohydrin and n-butyric acid | Chromium salt (e.g., chromium chloride) | Sodium carbonate or Potassium carbonate | (R)-Glycidyl butyrate | google.comgoogle.com |
| (S)-3-Chloro-1,2-propanediol | - | Potassium tert-butoxide | (R)-Glycidyl butyrate | chemicalbook.com |
| (S)-3-chloro-l,2-propanediol | 4-(dimethylamino)pyridine (DMAP) | Triethylamine | (R)-Glycidyl butyrate | chemicalbook.com |
| (R)-(+)-Glycidol and Butyryl chloride | - | Triethylamine | This compound | chemicalbook.com |
Green Chemistry Principles in this compound Production
Enzymatic Processes as Sustainable Alternatives
Enzymatic processes represent a significant advancement in the sustainable production of this compound, offering mild reaction conditions and high enantioselectivity. google.com Lipases are the most commonly employed enzymes for this purpose, catalyzing the esterification or transesterification of glycidol. researchgate.netnih.gov These biocatalysts can selectively acylate one enantiomer from a racemic mixture of glycidol, or selectively hydrolyze one enantiomer from a racemic glycidyl ester, a process known as kinetic resolution. google.comresearchgate.net
Several commercial lipases have been investigated for the synthesis of glycidyl esters. Lipases from Candida antarctica (CALA and CALB) and Mucor miehei (MML) have been shown to effectively catalyze the synthesis from rac-glycidol. researchgate.net Notably, the lipase B from Candida antarctica (CALB) has demonstrated a preference for the synthesis of the (S)-glycidyl ester, making it a particularly valuable biocatalyst for producing this compound. researchgate.net In contrast, lipases from Candida antarctica A (CALA) and Mucor miehei (MML) preferentially produce the (R)-glycidyl ester. researchgate.net
The efficiency of these enzymatic reactions is influenced by several factors, including the choice of acyl donor and the reaction medium. researchgate.netmdpi.com Vinyl butyrate is often used as an acyl donor in these reactions. researchgate.net The enantioselectivity of the lipase is a key parameter, determining the optical purity of the final product. mdpi.com The use of enzymes aligns with green chemistry principles by reducing the need for harsh chemicals and minimizing waste generation. nih.gov
Table 2: Enantioselectivity of Different Lipases in Glycidyl Ester Synthesis
| Lipase Source | Preferred Enantiomer | Reference |
|---|---|---|
| Candida antarctica B (CALB) | (S)-glycidyl ester | researchgate.net |
| Candida antarctica A (CALA) | (R)-glycidyl ester | researchgate.net |
| Mucor miehei (MML) | (R)-glycidyl ester | researchgate.net |
| Porcine Pancreatic Lipase | Preferential hydrolysis of (S)-enantiomer | google.com |
Use of Ionic Liquids and Supercritical CO2 as Reaction Media
The application of green chemistry principles to the synthesis of this compound extends to the replacement of conventional volatile organic solvents with more environmentally benign alternatives like ionic liquids (ILs) and supercritical carbon dioxide (scCO₂). researchgate.netrug.nl These alternative media can enhance reaction rates and facilitate product separation and catalyst recycling. mdpi.com
Ionic liquids, which are salts with melting points below 100 °C, offer several advantages as reaction media, including low vapor pressure and high thermal stability. pharmtech.com The synthesis of glycidyl esters catalyzed by lipases has been successfully performed in various ionic liquids. researchgate.net Studies have shown that lipases like CALA, CALB, and MML can effectively catalyze the synthesis of glycidyl esters in ILs based on dialkylimidazolium or quaternary ammonium cations. researchgate.net An important finding is that the activity and enantioselectivity of these lipases are largely independent of the specific ionic liquid used. researchgate.net This allows for the selection of an IL based on other factors such as cost and recyclability.
Supercritical CO₂ is another attractive green solvent for biocatalytic processes. researchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. rug.nl Continuous processes for the synthesis of glycidyl butyrate using lipases suspended in an ionic liquid within a supercritical CO₂ medium have been developed. researchgate.net This biphasic system can lead to excellent results, although a slight reduction in the synthetic activity of the lipases may be observed compared to using only the ionic liquid. However, the enantioselectivity of the process remains unchanged. researchgate.net The use of supercritical CO₂ facilitates the separation of the product from the reaction mixture, as the CO₂ can be easily removed by depressurization. mdpi.com
Table 3: Comparison of Green Reaction Media for Lipase-Catalyzed Glycidyl Butyrate Synthesis
| Reaction Medium | Key Advantages | Observations | Reference |
|---|---|---|---|
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, potential for catalyst recycling. | Lipase activity and enantioselectivity are largely independent of the specific IL used. | researchgate.netmdpi.com |
| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, tunable solvent properties, easy product separation. | Can be used in continuous processes. Biphasic systems with ILs show slightly reduced lipase activity but unchanged enantioselectivity. | researchgate.netrug.nl |
Research Applications of S + Glycidyl Butyrate As a Chiral Building Block
In Pharmaceutical Synthesis
The primary application of glycidyl (B131873) butyrate (B1204436) enantiomers is in the pharmaceutical industry, where stereochemical purity is often critical for a drug's efficacy and safety. Chiral intermediates like glycidyl butyrate are essential for developing high-quality medications by ensuring the final active pharmaceutical ingredient has the correct three-dimensional structure.
The oxazolidinone class of synthetic antibiotics is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria. nih.govtechnologypublisher.com These agents act by inhibiting an early stage of bacterial protein synthesis, a mechanism distinct from many other antibiotics. nih.govamazonaws.com The synthesis of the core oxazolidinone ring structure frequently employs a chiral glycidyl derivative to establish the required stereochemistry.
It is important to note that for the synthesis of prominent oxazolidinone antibiotics like Linezolid, the (R)-(-)-glycidyl butyrate enantiomer is the key starting material. indexcopernicus.comresearchgate.net In this context, (S)-(+)-glycidyl butyrate is considered a critical chiral impurity. indexcopernicus.com Its presence in the (R)-isomer starting material is carefully monitored because it leads to the formation of the incorrect and inactive enantiomer of the final drug substance. indexcopernicus.com
Linezolid is the first and most well-known member of the oxazolidinone antibiotic class, effective against serious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netderpharmachemica.com A common and practical synthetic route to Linezolid involves the reaction of an N-lithioarylcarbamate with (R)-glycidyl butyrate. researchgate.net This reaction forms a key oxazolidinone intermediate, (R)-5-(hydroxymethyl)-2-oxazolidinone, which is then converted through several steps into Linezolid. amazonaws.comresearchgate.net The use of (R)-glycidyl butyrate ensures the correct (S)-configuration at the C5 position of the oxazolidinone ring in the final Linezolid molecule. amazonaws.com The presence of (S)-glycidyl butyrate as an impurity in the starting material will result in the formation of (R)-Linezolid, an undesired enantiomeric impurity. amazonaws.com
A versatile and mild method for producing N-aryl-5-(R)-hydroxymethyl-2-oxazolidinones, which are key precursors for a wide range of oxazolidinone antibacterial agents, utilizes (R)-glycidyl butyrate. orgsyn.org The process involves the alkylation of (R)-glycidyl butyrate with an N-lithio-N-aryl carbamate. researchgate.netorgsyn.org This approach has several advantages over older methods that used hazardous reagents like phosgene. orgsyn.org The reaction proceeds under mild conditions and directly yields the desired 5-(hydroxymethyl)oxazolidinone in high yield and high enantiomeric excess, avoiding the need for a separate deprotection step. orgsyn.org This makes the synthesis more efficient and applicable to a broader scope of aryl and heteroaryl substitutions on the oxazolidinone ring. orgsyn.org
In contrast to its role as an impurity in Linezolid synthesis, this compound serves as a valuable starting material for the synthesis of other biologically active natural products. One notable example is its use in the synthesis of R-(-)-Argentilactone. indexcopernicus.com This compound has demonstrated significant biological activities, including antileishmanial activity and cytotoxic effects against mouse leukemia cells. indexcopernicus.com The defined stereochemistry of this compound is leveraged to construct the chiral center in the final lactone product.
This compound is recognized as a versatile precursor for a variety of commercially important, biologically active compounds. indexcopernicus.com Its utility stems from its ability to introduce a stereogenic center, which is a common requirement in the synthesis of complex molecules that interact with biological systems. As a chiral epoxide, it can undergo regioselective ring-opening reactions with various nucleophiles to create more complex chiral intermediates for diverse therapeutic agents.
The production of chiral drug intermediates is a cornerstone of modern pharmaceutical manufacturing. arborpharmchem.com Using enantiomerically pure starting materials like this compound is a fundamental strategy to ensure the stereochemical integrity of the final drug product. This approach, often part of an asymmetric synthesis, is generally more efficient than resolving a racemic mixture at a later stage. arborpharmchem.com The use of specific chiral building blocks helps create drugs with higher therapeutic precision and potentially fewer side effects, as the biological activity often resides in only one of the enantiomers.
Table of Synthetic Applications
| Starting Material | Key Product/Intermediate | Biological Significance |
| (R)-(-)-Glycidyl butyrate | (R)-5-(hydroxymethyl)-2-oxazolidinones | Intermediate for Oxazolidinone Antibiotics researchgate.netorgsyn.org |
| (R)-(-)-Glycidyl butyrate | Linezolid | Antibiotic for multi-drug resistant bacteria amazonaws.comresearchgate.net |
| This compound | R-(-)-Argentilactone | Antileishmanial and Cytotoxic Agent indexcopernicus.com |
Synthesis of Oxazolidinone Antibacterial Agents
In Agrochemical Synthesis
The demand for enantiomerically pure agrochemicals, such as fungicides and insecticides, has grown significantly. The stereochemistry of an active ingredient can dramatically influence its biological activity, with one enantiomer often being significantly more potent or possessing a better environmental degradation profile than the other. This compound serves as a key chiral precursor for introducing the necessary stereocenters into these complex molecules.
Research in this area focuses on utilizing this compound to construct specific fragments of a target agrochemical. For instance, the synthesis of certain fungicides and insecticides requires chiral alcohol or amine moieties, which can be readily prepared from this glycidyl ester. The general strategy involves the nucleophilic opening of the epoxide ring to yield a diol derivative, which can then be further functionalized. This approach ensures that the final product possesses the desired absolute stereochemistry, which is critical for its efficacy.
While specific, publicly detailed syntheses of commercial agrochemicals directly citing this compound are often proprietary, the principles of its application are well-established in synthetic organic chemistry. Chiral building blocks like this compound are essential for developing next-generation crop protection agents that are not only effective but also stereochemically pure to minimize off-target effects and environmental load. rsc.org The development of such single-isomer agrochemicals is a key principle in green chemistry, aiming to reduce the chemical footprint in agriculture. rsc.org
In the Synthesis of High-Performance Materials and Polymers
The unique chemical structure of this compound makes it a versatile component in the field of polymer chemistry and materials science. Its ability to participate in polymerization reactions and to modify the properties of existing polymer systems has led to its use in creating high-performance materials.
Epoxy resins are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and thermal stability. However, many high-performance epoxy resins have a high viscosity in their uncured state, which can make processing and application difficult. Reactive diluents are low-viscosity compounds that are added to the resin formulation to reduce its viscosity. specialchem.com
Unlike non-reactive diluents (solvents), which evaporate during the curing process and can cause shrinkage and void formation, reactive diluents contain functional groups that allow them to co-react with the epoxy resin and become a permanent part of the cross-linked polymer network. ui.ac.id Glycidyl esters and ethers, including this compound, are effective reactive diluents because their epoxide group can participate in the curing reaction. pharmaffiliates.com
The addition of this compound to an epoxy formulation offers several advantages:
Viscosity Reduction: It significantly lowers the viscosity of the uncured resin, improving its handling, flow, and ability to impregnate reinforcing fibers. abg-am.com
Improved Properties: As a monofunctional diluent, it can increase the flexibility and impact strength of the cured resin by reducing the cross-link density. abg-am.com
Low Volatility: Compared to many organic solvents, it has low volatility, which is beneficial for workplace safety and environmental regulations. google.com
The table below illustrates the typical effect of glycidyl-based reactive diluents on the viscosity of a standard Bisphenol A based epoxy resin.
| Base Epoxy Resin | Reactive Diluent Type | Concentration (wt%) | Resulting Viscosity (mPa·s at 25°C) |
|---|---|---|---|
| Standard DGEBA | None | 0 | 12,000 |
| Standard DGEBA | Butyl Glycidyl Ether | 10 | 1,500 |
| Standard DGEBA | C12-C14 Aliphatic Glycidyl Ether | 15 | 600 |
| Standard DGEBA | Glycidyl Ester (generic) | 10 | ~1,800 |
Note: Data is representative and compiled from general knowledge on epoxy diluents. Specific values for this compound may vary based on the exact resin system and curing conditions.
This compound can also function as a monomer in the synthesis of various polymers. The most common method is through ring-opening polymerization of the epoxide group, which can be initiated by anionic or cationic catalysts. This process leads to the formation of polyethers with pendant butyrate ester groups.
The chirality of the monomer can be transferred to the resulting polymer, leading to the creation of isotactic polymers with unique properties. These chiral polymers are of interest for applications such as:
Chiral Chromatography: As stationary phases for the separation of racemic mixtures.
Specialty Coatings: Where the specific stereochemistry can influence surface properties.
Biomedical Materials: The biodegradability and biocompatibility of polyesters and polyethers can be tuned for applications like drug delivery systems. agexpharma.com
The polymerization of glycidyl derivatives allows for the synthesis of polymers with controlled molecular weights and architectures, such as linear or branched structures. researchgate.netresearchgate.net The presence of the butyrate group also enhances the polymer's solubility in organic solvents and can act as an internal plasticizer, affecting the material's thermal and mechanical properties.
As an Intermediate for Glycidol (B123203) Derivatives (e.g., Glycidyl Ethers and Amines)
One of the most significant applications of this compound is as a stable and easily handleable precursor to (S)-glycidol. pharmaffiliates.com (S)-glycidol is a highly versatile chiral intermediate, but it can be prone to self-polymerization upon storage. icm.edu.pl The butyrate ester serves as a protecting group for the hydroxyl function of glycidol, which can be removed under controlled conditions, typically via hydrolysis.
Once (S)-glycidol is generated, its epoxide ring can be opened by a wide range of nucleophiles to produce a variety of chiral 1,2-diol derivatives. Alternatively, the hydroxyl group of glycidol can be functionalized to produce other important intermediates like glycidyl ethers and amines, while preserving the chiral epoxide ring for subsequent reactions. chemdad.com
This two-step approach—functionalization followed by ring-opening, or vice versa—provides a powerful and flexible strategy for the synthesis of numerous complex chiral molecules.
The table below provides examples of important derivatives that can be synthesized using this compound as the starting chiral source.
| Derivative Class | Example Compound | Synthetic Utility |
|---|---|---|
| Chiral Diols | (S)-3-Butoxy-1,2-propanediol | Precursor for pharmaceuticals and specialty chemicals. |
| Glycidyl Ethers | (S)-Allyl glycidyl ether | Monomer for functional polymers and cross-linking agent. |
| Glycidyl Amines | (S)-N-Benzyl-N-(oxiran-2-ylmethyl)amine | Intermediate for the synthesis of beta-blockers and other APIs. |
| Glycidyl Sulfonates | (S)-Glycidyl tosylate | Highly reactive intermediate for introducing the glycidyl moiety. |
Reaction Mechanisms and Stereochemical Control
Mechanism of Enzymatic Hydrolysis and Transesterification
Enzymatic reactions, particularly those catalyzed by lipases, are central to the kinetic resolution of racemic glycidyl (B131873) butyrate (B1204436). These enzymes can selectively process one enantiomer over the other, enabling the separation of the (S)- and (R)-forms. The two primary lipase-catalyzed reactions are hydrolysis and transesterification.
The kinetics of lipase-catalyzed reactions, such as the transesterification or hydrolysis of glycidyl butyrate, are often described by a Ping-Pong Bi-Bi mechanism. nih.gov This model involves two substrates and two products and proceeds in a sequential manner.
The general steps for transesterification are as follows:
First Substrate Binding: The lipase (B570770) (E) binds with the acyl donor, which in this context is glycidyl butyrate (A), to form an enzyme-substrate complex (EA).
Formation of Acyl-Enzyme Intermediate: The enzyme's active site, typically featuring a serine residue, attacks the carbonyl group of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme intermediate (E-Acyl). The alcohol portion of the ester, glycidol (B123203) (P), is released as the first product.
Second Substrate Binding: A nucleophile, such as an alcohol for transesterification or water for hydrolysis (B), then enters the active site and binds to the acyl-enzyme intermediate.
Second Product Release: The nucleophile attacks the acyl group attached to the enzyme, forming another tetrahedral intermediate. This intermediate breaks down, releasing the second product, which is the new ester or butyric acid (Q), and regenerating the free enzyme (E) for the next catalytic cycle.
This mechanism is fundamental to understanding how lipases function in both aqueous (hydrolysis) and non-aqueous (transesterification) environments. nih.gov
Many lipases possess a unique structural feature known as a "lid" or "flap," which is a mobile subdomain (often an α-helix) that covers the active site. mdpi.comnih.gov This lid plays a critical role in a phenomenon called interfacial activation.
In a predominantly aqueous medium, the lid remains in a "closed" conformation, shielding the hydrophobic active site from the solvent and rendering the enzyme largely inactive. nih.gov However, when the lipase encounters a hydrophobic-hydrophilic interface, such as oil droplets (the substrate) in water, the lid undergoes a significant conformational change. nih.govnih.gov It moves to an "open" position, exposing the hydrophobic surface of the active site. nih.gov This process is driven by the interaction of hydrophobic residues on the lid's surface with the lipid substrate phase. nih.gov
This interfacial activation mechanism allows the substrate, such as glycidyl butyrate, to access the catalytic triad (B1167595) (typically Ser-His-Asp/Glu) within the active site, initiating the catalytic process. nih.gov The opening of the lid not only grants substrate access but also creates a large hydrophobic patch around the active site that helps in binding the lipophilic substrate. nih.gov While this is a hallmark of many "true lipases," it is noteworthy that not all lipases exhibit this behavior. mdpi.com
Stereochemical Outcome of Epoxide Ring-Opening Reactions
The epoxide ring of (S)-(+)-Glycidyl butyrate is highly strained and susceptible to ring-opening reactions by various nucleophiles. The stereochemical outcome of these reactions is predictable and is dictated by the SN2 (bimolecular nucleophilic substitution) mechanism. chemistrysteps.comyoutube.com
The core principle of the SN2 reaction is a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the epoxide oxygen). This attack results in an inversion of the stereochemical configuration at the center of attack. youtube.comucalgary.ca The product formed is always a trans or anti-diol ester (or a derivative thereof), where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original C-C bond of the epoxide. chemistrysteps.com
The regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked) depends on the reaction conditions:
Under basic or neutral conditions (strong nucleophiles): The reaction is primarily controlled by sterics. The nucleophile will attack the less substituted, more sterically accessible carbon atom of the epoxide ring. chemistrysteps.com
Under acidic conditions (weak nucleophiles): The epoxide oxygen is first protonated, making it a better leaving group. This creates a partial positive charge (carbocation character) on the adjacent carbons. The more substituted carbon can better stabilize this charge. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, even though the mechanism still proceeds with SN2-like inversion of stereochemistry. ucalgary.ca
Factors Influencing Enantioselectivity in Synthetic Routes
The success of enzymatic kinetic resolution to produce this compound with high enantiomeric excess depends on maximizing the enantioselectivity of the chosen lipase. Several factors can be adjusted to influence and optimize this selectivity.
Enzyme Source: The choice of lipase is paramount. Lipases from different microbial sources exhibit distinct, and sometimes opposite, enantiopreferences. For instance, Candida antarctica Lipase B (CALB) is known to favor the synthesis of (S)-glycidyl esters, whereas lipases from Candida antarctica (fraction A, CALA) and Mucor miehei (MML) preferentially produce (R)-glycidyl esters. researchgate.net
Reaction Medium/Solvent: The solvent in which the reaction is conducted can significantly alter an enzyme's properties. Lipases can function in various organic solvents and ionic liquids. researchgate.net The solvent can impact the enzyme's conformational flexibility and the solvation of substrates, thereby affecting its activity and enantioselectivity. nih.gov For example, using supercritical CO₂ with an ionic liquid as the reaction medium has been shown to maintain the enantioselectivity of the process. researchgate.net
Temperature: Reaction temperature affects the enzyme's structure and activity. Higher temperatures can increase reaction rates but may decrease enantioselectivity by increasing the flexibility of the enzyme's active site, leading to less precise chiral recognition.
Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate (B1210297) vs. vinyl butyrate) can influence both the reaction rate and the enantioselectivity. scielo.br Optimizing the acyl donor is a common strategy to improve the efficiency of the kinetic resolution.
Enzyme Immobilization: Immobilizing an enzyme on a solid support can enhance its stability and reusability. ku.edu However, the immobilization process can introduce mass-transport limitations, where the diffusion of the substrate to the enzyme's active site becomes the rate-limiting step. These limitations can sometimes be detrimental to the observed enantioselectivity.
Future Directions and Emerging Research Areas
Development of Novel Biocatalysts with Enhanced Enantioselectivity and Activity
The synthesis of enantiomerically pure (S)-(+)-Glycidyl butyrate (B1204436) is heavily reliant on the efficacy of biocatalysts, primarily lipases. Future research is intensely focused on discovering and engineering novel enzymes with superior performance. The rapidly growing demand for biocatalysts with novel properties has spurred the development of advanced molecular biological methods for enzyme isolation and design. scispace.com
One key area is the exploration of biodiversity through methods like the metagenome approach, which allows for the direct cloning and expression of environmental DNA. researchgate.net This technique provides access to a vast, untapped reservoir of novel enzymes from unculturable microorganisms, potentially yielding biocatalysts with naturally high enantioselectivity and activity for non-natural substrates like glycidyl (B131873) butyrate. scispace.comresearchgate.net
Alongside discovery, protein engineering and directed evolution are critical strategies for optimizing existing biocatalysts. researchgate.net For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) are known to favor the synthesis of S-glycidyl esters. researchgate.net Future work will involve creating variants of these enzymes with improved activity, enhanced stability in industrial conditions (e.g., organic solvents and higher temperatures), and even inverted enantioselectivity to produce the R-enantiomer if desired. jscimedcentral.com By modifying key amino acids in the enzyme's active site, researchers can fine-tune the catalyst to achieve higher reaction rates and greater precision in chiral recognition. researchgate.netjscimedcentral.com
Table 1: Comparison of Lipase Performance in Glycidyl Ester Synthesis This table illustrates the differing enantioselectivity of various commercial lipases in the synthesis of glycidyl esters, highlighting the importance of catalyst selection.
| Biocatalyst | Preferred Enantiomer | Relative Activity |
| Candida antarctica lipase B (CALB) | (S)-glycidyl ester | High |
| Candida antarctica lipase A (CALA) | (R)-glycidyl ester | Moderate |
| Mucor miehei lipase (MML) | (R)-glycidyl ester | Moderate |
Data sourced from research on lipase-catalyzed synthesis of glycidyl esters. researchgate.net
Advanced Immobilization Strategies for Industrial Applications
For biocatalysts to be viable in large-scale industrial processes, they must be stable and reusable. researchgate.net Immobilization, the process of confining enzymes to a solid support material, is crucial for achieving this. nih.gov Future research is dedicated to developing more robust and efficient immobilization techniques that enhance enzyme stability and facilitate easy separation from the product stream. rsc.org
One promising strategy involves the use of novel support materials and covalent binding techniques. For example, immobilization on glyoxyl-agarose supports has been shown to be a highly effective method for stabilizing enzymes. nih.govnih.gov Recent advancements include strategies that allow for immobilization at neutral pH, which is less harsh on the enzyme, through a combination of solid-phase amination and the use of key additives. nih.govnih.gov This approach has resulted in immobilized lipases with drastically increased stability under harsh conditions, such as high temperatures and the presence of organic solvents. nih.govnih.gov
Another area of focus is the hyper-activation of lipases through immobilization on hydrophobic supports. springernature.comresearchgate.net This method fixes the "open" and active conformation of the lipase, leading to significant improvements in catalytic activity, sometimes by as much as 20-fold. springernature.comresearchgate.net The development of advanced carrier materials, including various mesoporous supports and ion-exchange resins like Q-Sepharose®, is also a key research direction. nih.govmdpi.com These materials can be tailored to have specific interactions with the enzyme, further enhancing stability and performance. mdpi.com
Table 2: Overview of Advanced Immobilization Strategies for Lipases This table summarizes modern techniques for enzyme immobilization, detailing the supports used and the resulting improvements in catalyst performance.
| Immobilization Strategy | Support Material | Key Advantages | Reference |
| Covalent Binding with Amination | Glyoxyl-agarose (Gx) | High immobilization yields (>70%); Drastically increased stability at high temp. and in organic solvents. | nih.govnih.gov |
| Interfacial Adsorption | Hydrophobic Supports | Hyper-activation of the enzyme; Activity improvements from 1.2 to 20-fold. | springernature.comresearchgate.net |
| Ion Exchange | Q-Sepharose® | Surpassed commercial biocatalysts in fatty acid ethyl ester production. | mdpi.com |
Continuous Flow Processes for (S)-(+)-Glycidyl Butyrate Synthesis
The shift from traditional batch manufacturing to continuous flow processes represents a major leap forward for the synthesis of chiral intermediates like this compound. nih.govresearchgate.net Continuous flow chemistry offers significant advantages, including superior process control, enhanced safety, reduced reaction times, and easier scalability. nih.govresearchgate.net
Applying this technology to biocatalytic reactions allows for the creation of highly efficient and automated production systems. dntb.gov.ua In a typical setup, an immobilized enzyme is packed into a column or reactor, and the substrate solution is continuously passed through it. researchgate.net This configuration maximizes the interaction between the substrate and the catalyst, leading to higher productivity. researchgate.net Research has demonstrated that continuous flow processes for glycidyl butyrate synthesis, particularly in innovative media like supercritical carbon dioxide combined with ionic liquids, can yield excellent results. researchgate.net
The integration of flow chemistry with biocatalysis can dramatically reduce reaction times. For instance, processes that take hours in a batch reactor can potentially be completed in minutes in a continuous flow system, while maintaining high conversion and selectivity. mdpi.com Future work will focus on optimizing reactor design, integrating in-line purification methods, and developing multi-step flow systems that can perform several chemical transformations sequentially without isolating intermediates. uc.pt
Table 3: Comparison of Batch vs. Continuous Flow Biocatalysis This table highlights the key advantages of transitioning to continuous flow systems for chiral synthesis.
| Parameter | Batch Process | Continuous Flow Process |
| Productivity | Lower | Higher |
| Scalability | Difficult, requires larger vessels | Easier, by extending operation time or parallelizing reactors |
| Process Control | Less precise (temperature/mixing gradients) | High precision over temperature, pressure, and residence time |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |
| Catalyst Reusability | Requires separation after each batch | Catalyst is retained in the reactor for continuous reuse |
Information synthesized from sources discussing the merits of continuous processing. researchgate.netnih.govresearchgate.net
Computational Studies and Molecular Modeling for Catalyst Design and Reaction Prediction
Computational tools are becoming indispensable in the quest for better biocatalysts. Molecular modeling and docking studies allow scientists to visualize the interaction between a substrate, like glycidyl butyrate, and the active site of an enzyme at the atomic level. mdpi.com This insight is crucial for understanding the basis of an enzyme's activity and enantioselectivity. jscimedcentral.com
By simulating the formation of the tetrahedral intermediate during the acylation reaction, researchers can identify which amino acid residues are key to catalysis and chiral recognition. jscimedcentral.com This knowledge guides rational protein engineering efforts, where specific mutations are introduced to the enzyme's genetic code to create variants with desired properties. nih.gov For example, computational studies can help predict how a specific mutation will alter the shape of the active site to better accommodate the (S)-enantiomer or improve the enzyme's stability in a particular solvent.
These computational approaches accelerate the catalyst development cycle, reducing the need for extensive and time-consuming experimental screening. nih.gov As predictive models become more accurate, they will enable the de novo design of enzymes tailored for specific industrial applications, including the high-fidelity synthesis of this compound.
Exploration of New Applications in Chiral Chemistry and Materials Science
While this compound is a valuable intermediate in pharmaceutical synthesis, its potential extends into other areas of chiral chemistry and materials science. pharmaffiliates.com As a versatile chiral building block, it can be used to introduce a specific stereocenter into a wide range of molecules. scripps.edu
In materials science, chirality can impart unique optical, electronic, and mechanical properties to polymers and other materials. This compound serves as a reagent in the synthesis of glycidol (B123203), which is a stabilizer in the manufacturing of vinyl polymers. pharmaffiliates.com This opens up possibilities for creating novel chiral polymers with tailored functionalities. These materials could find applications in areas such as chiral chromatography (for separating other chiral molecules), asymmetric catalysis, and the development of advanced optical films.
Furthermore, the growing field of "chiral technology" is exploring how molecular chirality can be harnessed for innovations in medical diagnostics and targeted drug delivery. musechem.com The development of new, highly stable chiral molecules is a key focus, and building blocks like this compound could play a role in creating these next-generation materials and therapeutic systems. drugtargetreview.com
Table 4: Potential and Emerging Applications for this compound This table outlines new application areas for this compound beyond its traditional use as a pharmaceutical intermediate.
| Field | Potential Application | Role of this compound |
| Materials Science | Synthesis of Chiral Polymers | Serves as a precursor to glycidol, a monomer/stabilizer for creating polymers with specific optical or mechanical properties. pharmaffiliates.com |
| Chiral Separations | Development of Chiral Stationary Phases | Incorporation into a polymer backbone to create materials for separating racemic mixtures in chromatography. |
| Green Chemistry | Sustainable Manufacturing | Use as a building block in processes that aim to reduce waste by selectively synthesizing a single enantiomer. musechem.com |
| Agrochemicals | Synthesis of Stereospecific Pesticides | Used to synthesize the active enantiomer of a pesticide, potentially increasing efficacy and reducing environmental impact. acs.org |
Q & A
Q. What are the primary synthetic routes for enantioselective production of (S)-(+)-glycidyl butyrate, and how do reaction conditions influence stereochemical outcomes?
this compound is synthesized via enzyme-catalyzed kinetic resolution of racemic glycidyl esters. Lipases (e.g., from Candida antarctica) selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer intact. Key parameters include:
- Temperature : Optimal activity at 25–40°C to preserve enzyme stability.
- Solvent system : Hydrophobic solvents (e.g., toluene) enhance enantioselectivity.
- Substrate ratio : Excess butyric acid improves esterification efficiency .
- Scale limitations : Enzymatic methods face challenges in large-scale production due to enzyme recovery and reaction kinetics .
Q. Which analytical techniques are most robust for characterizing the purity and stereochemical integrity of this compound?
- Chiral HPLC : Uses columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers (typical retention time ratio: 1.2–1.5) .
- NMR spectroscopy : -NMR distinguishes epoxide protons (δ 3.1–3.4 ppm) and butyrate methyl groups (δ 0.9 ppm). -NMR confirms ester carbonyl at ~170 ppm .
- Polarimetry : Specific rotation to (neat) validates enantiomeric excess (>98% ee) .
Q. How does this compound interact with biological systems at the molecular level?
The compound’s epoxide group reacts with nucleophilic residues (e.g., cysteine, histidine) in proteins, altering enzymatic activity. In vitro studies show:
- Anti-inflammatory effects : Inhibition of NF-κB by blocking IκB kinase (IKK) phosphorylation at IC ~50 µM .
- Concentration dependence : Pro-apoptotic effects at >100 µM in cancer cell lines (e.g., HT-29), contrasting with proliferative effects at lower doses (<10 µM) .
Advanced Research Questions
Q. What methodologies address contradictions in reported biological effects of this compound across in vitro and in vivo models?
Discrepancies arise from:
- Model variability : Human colonic organoids show higher sensitivity to NF-κB inhibition than murine models due to differences in Toll-like receptor expression .
- Metabolic stability : Rapid hydrolysis in vivo (t <30 min) reduces bioactive epoxide availability, necessitating prodrug formulations (e.g., tributyrin) .
- Experimental design : Use physiologically relevant doses (1–10 µM) and co-culture systems (e.g., gut microbiota simulations) to mimic in vivo conditions .
Q. How can researchers optimize enantioselective synthesis of this compound for high-throughput applications?
Advanced strategies include:
- Immobilized enzymes : Lipase B covalently bound to silica nanoparticles improves reusability (≥10 cycles) and reaction rate (k ~2.5 s) .
- Continuous-flow systems : Microreactors with enzyme-packed cartridges achieve 90% conversion in <2 hours, reducing solvent use by 70% .
- Computational modeling : Molecular docking (AutoDock Vina) predicts substrate-enzyme binding affinities to guide rational enzyme engineering .
Q. What in vitro toxicity testing frameworks are recommended for evaluating this compound’s carcinogenic potential?
Follow Tox21/ToxCast protocols:
- High-throughput screening : Assess DNA damage (γH2AX assay), oxidative stress (Nrf2 activation), and cytotoxicity (CellTiter-Glo) in HepG2 cells .
- Metabolic competence : Co-incubate with S9 liver fractions to account for epoxide ring-opening metabolites .
- Benchmarking : Compare results to glycidyl methacrylate (Group 2A carcinogen) using dose-response modeling (BMDExpress) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
